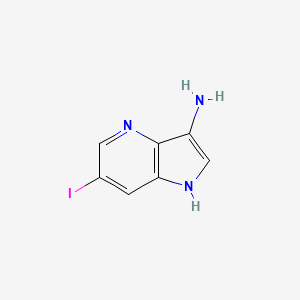

3-氨基-6-碘-4-氮杂吲哚

描述

3-Amino-6-iodo-4-azaindole is a heterocyclic molecule . It is used as a pharmaceutical building block and has a molecular weight of 259.05 g/mol .

Synthesis Analysis

The synthesis of azaindoles involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization . A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure has also been described .Molecular Structure Analysis

The structure of 3-Amino-6-iodo-4-azaindole is based on the azaindole framework, which is a bioisostere of the indole or purine systems . These entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis

Azaindole synthesis involves various reactions such as Suzuki-Miyaura coupling, Sonogashira alkynylation, and base-mediated indolization . Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines also affords azaindoles .Physical And Chemical Properties Analysis

3-Amino-6-iodo-4-azaindole has a density of 2.2±0.1 g/cm3 and a boiling point of 440.1±40.0 °C at 760 mmHg .科学研究应用

合成方法

使用各种方法合成3-氨基-6-碘-4-氮杂吲哚及其衍生物,对有机化学领域做出了重大贡献。值得注意的是,钯催化的杂环化反应是合成三取代6-氮杂吲哚的一种突出方法,展示了对氮杂吲哚的合成兴趣,因为额外的氮原子赋予了独特的性质。这些化合物已经展示出生物活性,如HIV-1抑制活性、5-HT6拮抗作用以及促性腺释放激素(Lee & Yum, 2002)的拮抗作用。另一个显著的合成方法是乙烯胺基吡啶的氧化双胺化反应,是访问所有四种氮杂吲哚杂环家族的常见途径,并采用无金属条件(Danneman et al., 2015)。

微波辅助合成

采用微波辅助合成技术加速合成氮杂吲哚衍生物。例如,在微波辐射下,氨基吡啶和酮之间形成的亚胺/烯胺转化为相应的氮杂吲哚,展示了这种方法在合成同分异构体氮杂吲哚方面的多功能性(Lachance et al., 2005)。类似地,微波辅助酸催化的亲核杂芳基取代用于合成7-氨基-6-氮杂吲哚,从7-氯-6-氮杂吲哚和各种胺中(Nechayev et al., 2015)。

生物和药物应用

生物活性

3-氨基-6-碘-4-氮杂吲哚衍生物表现出一系列生物活性。通过亲电环化合成3-卤-7-氮杂吲哚尤为引人注目,在常温下高产率合成了具有生物学用途的7-氮杂吲哚。由于其结构特性和高产率,这些衍生物在各种生物应用中具有潜力(Philips et al., 2019)。

发光性能和材料科学

已广泛研究了7-氮杂吲哚衍生物的发光性能,用于生物探针和成像。此外,已经探索了这些化合物在材料科学中的配位化学和应用。例如,7-氮杂吲哚及其衍生物被认为是有机发光二极管的优秀蓝色发射体,并且与主族元素和过渡金属离子显示出丰富的配位化学。这些性质使它们在从生物成像到材料科学等领域中具有高度的多功能性(Zhao & Wang, 2010)。

未来方向

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased, and synthetic innovation has been continuously updated . This suggests a promising future for the development and application of 3-Amino-6-iodo-4-azaindole and related compounds.

属性

IUPAC Name |

6-iodo-1H-pyrrolo[3,2-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFCQLSFGBHBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)

![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)

![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)

![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)